2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Overview
Description
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of two bromomethyl groups and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene typically involves the bromination of 2,3-dimethyl-1,4-dimethoxybenzene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl groups to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2,3-dimethyl-1,4-dimethoxybenzene.
Oxidation: Formation of 2,3-bis(formyl)-1,4-dimethoxybenzene or 2,3-bis(carboxy)-1,4-dimethoxybenzene.
Scientific Research Applications
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene in biological systems involves the interaction of its bromomethyl groups with nucleophilic sites in biomolecules. This can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The methoxy groups may also contribute to its overall reactivity and biological activity by influencing the compound’s electronic properties.
Comparison with Similar Compounds
2,3-Bis(bromomethyl)naphthalene: Similar structure but with a naphthalene core instead of a benzene ring.
2,3-Bis(bromomethyl)quinoxaline: Contains a quinoxaline ring, offering different electronic and steric properties.
2,3-Bis(bromomethyl)thiophene: Features a thiophene ring, which can impart unique reactivity and applications.
Uniqueness: 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups on a benzene ring
Properties
IUPAC Name |
2,3-bis(bromomethyl)-1,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESOQRFWCAJXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296412 | |
Record name | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19164-83-1 | |
Record name | 2,4-dimethoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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